2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine
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Overview
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine core, and various substituents including a chlorophenyl group, a difluoromethyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine.
Substitution Reactions:
Formation of the Pyrimidine Core: This involves cyclization reactions, often using reagents like ammonia or amines under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The difluoromethyl and methylphenyl groups may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Bromophenyl)piperazin-1-yl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Uniqueness
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both difluoromethyl and methylphenyl groups may enhance its pharmacokinetic profile, making it a promising candidate for drug development.
Properties
Molecular Formula |
C22H21ClF2N4 |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C22H21ClF2N4/c1-15-5-7-16(8-6-15)19-14-20(21(24)25)27-22(26-19)29-11-9-28(10-12-29)18-4-2-3-17(23)13-18/h2-8,13-14,21H,9-12H2,1H3 |
InChI Key |
JIGNZZLBPIWVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C(F)F |
Origin of Product |
United States |
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